Ethyl 4-oxooctanoate
Overview
Description
Ethyl 4-oxooctanoate is a chemical compound that is part of the broader class of 4-oxoalkanoates. These compounds are characterized by the presence of a keto group (C=O) on the fourth carbon of an alkanoate ester. While the provided papers do not directly discuss ethyl 4-oxooctanoate, they do provide insights into the chemistry of related compounds, which can be used to infer properties and reactivity patterns of ethyl 4-oxooctanoate.
Synthesis Analysis
The synthesis of related 4-oxoalkanoates can be achieved through various methods. For instance, ethyl 3-chloro-2-oxooctanoate can be asymmetrically reduced to yield a hydroxyoctanoate, which is a structurally similar compound to ethyl 4-oxooctanoate . Additionally, the synthesis of ethyl 4-oxoalkanoates with 3-aminopropanol and 2-aminoethanol has been reported to proceed in almost quantitative yield, indicating that the synthesis of ethyl 4-oxooctanoate could potentially be achieved through similar amine-alcohol reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-oxooctanoate has been elucidated using techniques such as X-ray diffraction analysis. For example, the structure of a related selenacyclooctane compound was determined by this method . Although the exact structure of ethyl 4-oxooctanoate is not provided, it can be inferred that it would consist of an eight-carbon chain with an ester group at one end and a keto group at the fourth carbon.
Chemical Reactions Analysis
The reactivity of 4-oxoalkanoates can be quite diverse. For example, ethyl 2,4-dioxoalkanoates have been shown to react chemoselectively with pyrrolidine acetate, leading to the formation of enaminone esters . This suggests that ethyl 4-oxooctanoate could also undergo reactions at the keto group, potentially leading to the formation of various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-oxooctanoate can be inferred from the properties of similar compounds. For instance, the crystalline structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate provides insights into the potential crystalline nature of ethyl 4-oxooctanoate . Moreover, the synthesis of various substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate demonstrates the versatility of 4-oxo esters in forming heterocyclic compounds, which could be relevant for the reactivity of ethyl 4-oxooctanoate .
Scientific Research Applications
Chemoenzymatic Synthesis
Ethyl 2-hydroxy-3-oxooctanoate, closely related to Ethyl 4-oxooctanoate, has been utilized in the chemoenzymatic synthesis of various compounds. A study by Fadnavis, Vadivel, and Sharfuddin (1999) describes the reduction of this compound using immobilized baker's yeast, leading to the production of high diastereoselectivity and enantioselectivity compounds such as (4S,5R)-5-hydroxy-γ-decalactone (Fadnavis et al., 1999).
Asymmetric Synthesis
Ethyl 4-oxooctanoate derivatives have been used in asymmetric synthesis. For instance, Tsuboi, Furutani, and Takeda (1987) demonstrated the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate, a similar compound, to produce key intermediates for complex molecules such as leukotriene A4 (Tsuboi et al., 1987).
Synthetic Studies and Structural Assignments
In the field of organic chemistry, ethyl 4-oxooctanoate and its derivatives play a critical role in the synthesis and structural determination of complex molecules. Ashton and Doss (1993) used ethyl 2,4-dioxooctanoate for the synthesis of various carboxylates, demonstrating its versatility in organic synthesis (Ashton & Doss, 1993).
Enzyme-Catalyzed Asymmetric Reduction
Ethyl 4-oxooctanoate derivatives have been subject to enzyme-catalyzed asymmetric reduction. Shimizu et al. (1990) explored the reduction of ethyl 4-chloro-3-oxobutanoate using microbial aldehyde reductase, showing its potential in producing enantiomerically pure compounds (Shimizu et al., 1990).
Large Scale Preparation and Utilization
Ethyl 4-oxooctanoate is also significant in large-scale chemical synthesis. Magano, Nanninga, and Winkle (2008) developed an efficient method for converting N-acyl oxazolidinones to β-keto ester, highlighting the compound's utility in large-scale preparations (Magano et al., 2008).
Safety And Hazards
Ethyl 4-oxooctanoate is classified as a flammable liquid (Category 4), and it poses a short-term (acute) aquatic hazard (Category 2) and a long-term (chronic) aquatic hazard (Category 2). It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
ethyl 4-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNPZDWWOFUFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474051 | |
Record name | ethyl 4-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxooctanoate | |
CAS RN |
37174-96-2 | |
Record name | ethyl 4-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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